
6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine is a complex organic compound that features a pyridine ring substituted with chloro, fluoro, and methyl groups
Preparation Methods
The synthesis of 6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-chloro-4-fluoroaniline, which is then subjected to a series of reactions including halogenation, nucleophilic substitution, and amination . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include various substituted pyridines and amines.
Scientific Research Applications
6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include 2-chloro-4-fluoroaniline and 2-chloro-4-fluoroanisole. Compared to these compounds, 6-Chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine has a more complex structure, which can result in unique chemical properties and applications. The presence of additional substituents on the pyridine ring can enhance its reactivity and specificity in various chemical reactions .
Properties
CAS No. |
825643-61-6 |
|---|---|
Molecular Formula |
C12H9Cl2FN2 |
Molecular Weight |
271.11 g/mol |
IUPAC Name |
6-chloro-4-(2-chloro-4-fluorophenyl)-N-methylpyridin-3-amine |
InChI |
InChI=1S/C12H9Cl2FN2/c1-16-11-6-17-12(14)5-9(11)8-3-2-7(15)4-10(8)13/h2-6,16H,1H3 |
InChI Key |
GSZOAVVEDCGTLA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(C=C1C2=C(C=C(C=C2)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene](/img/structure/B14212808.png)
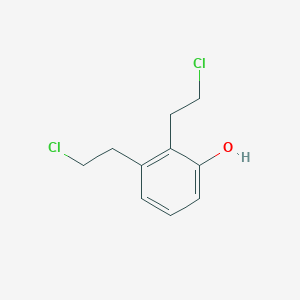
![[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14212831.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)-](/img/structure/B14212832.png)
![[[(3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate](/img/structure/B14212836.png)

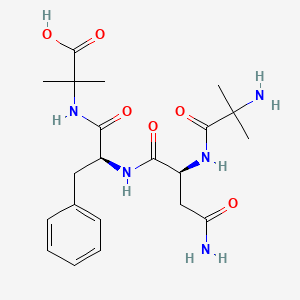
![3-Butyn-2-one, 4-[4-(hydroxymethyl)phenyl]-](/img/structure/B14212842.png)
![6-[6-(Dimethylamino)-5-(pyridin-4-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212846.png)
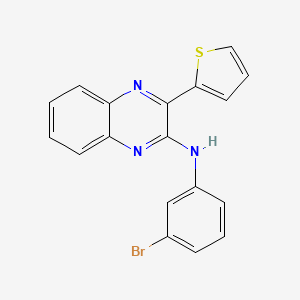
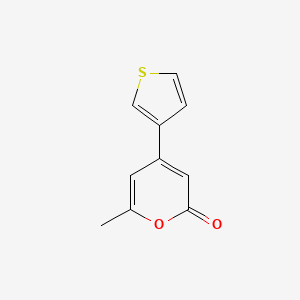
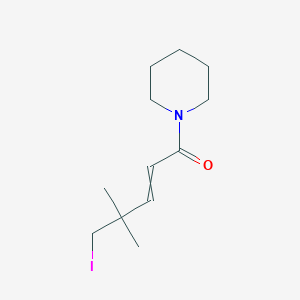
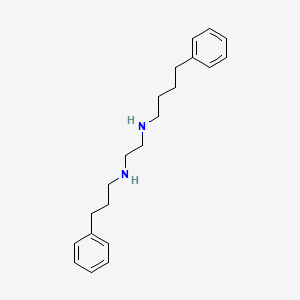
![2H-Azepin-2-one, 1-[1-(2-bromo-4-methylphenyl)ethenyl]hexahydro-](/img/structure/B14212892.png)
